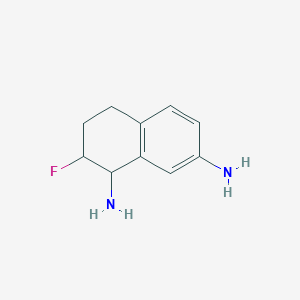

2-Fluoro-1,2,3,4-tetrahydronaphthalene-1,7-diamine

説明

特性

分子式 |

C10H13FN2 |

|---|---|

分子量 |

180.22 g/mol |

IUPAC名 |

2-fluoro-1,2,3,4-tetrahydronaphthalene-1,7-diamine |

InChI |

InChI=1S/C10H13FN2/c11-9-4-2-6-1-3-7(12)5-8(6)10(9)13/h1,3,5,9-10H,2,4,12-13H2 |

InChIキー |

FVSYAHACUIHTFB-UHFFFAOYSA-N |

正規SMILES |

C1CC2=C(C=C(C=C2)N)C(C1F)N |

製品の起源 |

United States |

Technical Guide: Pharmacological Profiling & Synthetic Utility of Fluorinated Tetralin Diamines

Topic: Potential Biological Activity of Fluorinated Tetralin Diamines Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Fluorine Effect on the Tetralin Scaffold

The tetrahydronaphthalene (tetralin) moiety is a "privileged structure" in medicinal chemistry, serving as a rigid bioisostere for phenylethylamines and phenylpiperazines. When derivatized into diamines —either as vicinal (1,2-diamino) ring systems or as

The strategic incorporation of fluorine into these diamines is not merely a steric maneuver; it is a profound electronic and metabolic modulator. This guide explores how fluorination transforms tetralin diamines by:

-

Modulating Basicity (pKa): Fluorine's electronegativity (

) lowers the pKa of proximal amines, altering membrane permeability and receptor residence time. -

Blocking Metabolic Soft Spots: Substitution of C-H bonds with C-F bonds (bond energy ~116 kcal/mol vs. ~99 kcal/mol) at positions prone to CYP450 oxidation (e.g., C5, C7, or

-alkyl chains) extends half-life ( -

Enabling PET Imaging: The use of

F-labeled tetralin diamines has revolutionized the mapping of high-affinity dopamine receptor states.

Molecular Pharmacology: Two Distinct Classes

To accurately assess biological activity, we must distinguish between the two primary classes of "tetralin diamines."

Class A: -Aminoalkyl-Aminotetralins (GPCR Ligands)

This class involves a 2-aminotetralin core linked to a secondary amine via an alkyl chain. These are potent ligands for aminergic GPCRs.

1. Dopamine D2/D3 Receptor Agonism

Fluorinated tetralin diamines are among the most potent D2/D3 agonists known. The "diamine" nature arises from the basic nitrogen on the tetralin ring and a distal basic nitrogen (often in a piperazine or propyl-amine side chain).

-

Mechanism: The tetralin amine forms a salt bridge with the conserved Aspartate (Asp 3.32) in the receptor binding pocket. The fluorine atom, often placed on the

-alkyl chain (e.g., -

Key Compound:

F-5-OH-FPPAT [1][2][3][4]-

Activity: High-affinity binding to D2/D3 receptors (

in low nanomolar range).[5] -

Application: Used as a PET radiotracer to visualize the "High-Affinity" (G-protein coupled) state of the receptor, which standard antagonists (like raclopride) cannot distinguish.

-

2. Sigma (

) Receptor Modulation

Sigma receptors (ER proteins involved in calcium signaling and cell survival) show high affinity for tetralin diamines.

-

Structure-Activity Relationship (SAR): A basic nitrogen flanked by two hydrophobic regions is the classic pharmacophore. The tetralin ring provides one hydrophobic anchor; the fluorinated side chain provides the second.

-

Selectivity: Fluorination (e.g., fluoroethyl vs. ethyl) can invert selectivity between

(neuroprotection) and

Class B: Vicinal (1,2)-Diaminotetralins (Oncology)

These are rigid, chiral bidentate ligands used primarily in coordination chemistry for platinum-based drugs.

-

Mechanism: They serve as non-leaving groups in Pt(II) or Pt(IV) complexes (Cisplatin analogs). The rigid tetralin backbone restricts the conformational freedom of the DNA-Pt adduct, potentially overcoming resistance mechanisms.

-

Fluorine Role: Fluorination of the aromatic ring (e.g., 5-fluoro-1,2-diaminotetralin) alters the electron density on the donor nitrogens, tuning the hydrolysis rate of the chloride leaving groups on the Platinum center.

Visualizing the Signaling Pathway

The following diagram illustrates the downstream effects of Class A Fluorinated Tetralin Diamines acting on the Dopamine D2 Receptor (Gi/Go coupled).

Caption: Signal transduction cascade initiated by fluorinated tetralin diamine agonists at the D2 receptor, leading to neuronal hyperpolarization.

Experimental Protocols

Protocol A: Synthesis of Fluorinated Aminotetralin Precursors

Objective: To synthesize a chiral 2-aminotetralin scaffold suitable for further "diamination" via

Reagents: 2-Tetralone, (S)-(-)-

-

Imine Formation:

-

Charge a reactor with 2-tetralone (1.0 eq) and dichloroethane (DCE).

-

Add (S)-(-)-

-methylbenzylamine (1.05 eq) and acetic acid (1.0 eq). -

Stir at room temperature for 2 hours under N2. Checkpoint: Monitor disappearance of ketone via TLC.

-

-

Reductive Amination:

-

Cool mixture to 0°C.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 mins.

-

Warm to RT and stir overnight.

-

Quench with sat. NaHCO3. Extract with DCM.

-

-

Hydrogenolysis (Chiral Auxiliary Removal):

-

Dissolve the isolated secondary amine in MeOH.

-

Add Pd/C (10% w/w) and ammonium formate (5 eq) or H2 balloon.

-

Reflux for 4 hours.

-

Filter through Celite to yield chiral 2-aminotetralin.

-

-

Fluorination (Side Chain Introduction):

-

React the 2-aminotetralin with 1-bromo-3-fluoropropane in ACN with K2CO3 to generate the secondary fluorinated amine.

-

Protocol B: Radioligand Binding Assay (D2 High-Affinity State)

Objective: Determine

-

Membrane Preparation:

-

Homogenize rat striatal tissue in ice-cold Tris-HCl buffer (pH 7.4).

-

Centrifuge at 40,000 x g for 20 mins. Resuspend pellet.

-

-

Incubation:

-

In 96-well plates, add:

-

50

L Membrane suspension ( -

50

L -

50

L Test Compound (Fluorinated Tetralin Diamine,

-

-

Self-Validation Step: Include "Total Binding" (no competitor) and "Non-Specific Binding" (10

M Haloperidol).

-

-

Equilibrium:

-

Incubate at 25°C for 60 minutes.

-

-

Harvesting:

-

Filter rapidly through GF/B glass fiber filters using a cell harvester.

-

Wash 3x with ice-cold buffer.

-

-

Analysis:

-

Measure radioactivity via liquid scintillation counting.

-

Calculate

and convert to

-

Data Summary: Fluorination Impact[6][7][8][9][10][11]

The following table summarizes the impact of fluorination on the pharmacological profile of tetralin diamine derivatives (Class A).

| Compound Structure | Target Receptor | Affinity ( | Metabolic Stability ( | Biological Effect |

| 5-OH-DPAT (Non-fluorinated parent) | D2 / D3 | 1.5 / 0.8 | Low (< 20 min) | Rapid clearance; poor imaging agent. |

| 5-OH-FPPAT (Fluoropropyl sidechain) | D2 / D3 | 1.2 / 0.6 | Medium (~45 min) | High-affinity agonist; visualizes D2-High state. |

| FE-SA4503 (Fluoroethyl-Sigma ligand) | Sigma-1 ( | 8.0 | High | Neuroprotective; potential antidepressant. |

| Tetralin-Cisplatin (5-F-1,2-diamine) | DNA Adduct | N/A ( | High | Overcomes cisplatin resistance in ovarian lines. |

References

-

Mukherjee, J., et al. (2017). PET radiotracer development for imaging high-affinity state of dopamine D2 and D3 receptors: Binding studies of fluorine-18 labeled aminotetralins in rodents.[1][2] National Institutes of Health. Link

-

Mach, R. H., et al. (2004). Synthesis and biological evaluation of the binding of dopamine D2/D3 receptor agonist, (R,S)-5-hydroxy-2-(N-propyl-N-(5'-18F-fluoropentyl)aminotetralin. Journal of Nuclear Medicine. Link

-

Bhattarai, P., et al. (2026).[6] On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry.[7][8] Link

-

Colabufo, N. A., et al. (2006). Sigma1 and sigma2 receptor binding affinity and selectivity of SA4503 and fluoroethyl analogs. PubMed.[5] Link

-

Galal, S. A., et al. (2017). Design, synthesis and insecticidal activities of novel anthranilic diamides containing fluorinated groups.[9] RHHZ. Link

Sources

- 1. PET radiotracer development for imaging high-affinity state of dopamine D2 and D3 receptors: Binding studies of fluorine-18 labeled aminotetralins in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological evaluation of the binding of dopamine D2/D3 receptor agonist, (R,S)-5-hydroxy-2-(N-propyl-N-(5'-(18)F-fluoropentyl)aminotetralin ((18)F-5-OH-FPPAT) in rodents and nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PET radiotracer development for imaging high-affinity state of dopamine D2 and D3 receptors: Binding studies of fluorine-18 labeled aminotetralins in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Pharmacological Evaluation of Fluorine Containing D3 Dopamine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxic Impact of Fluorinated Ligands in Equatorial Position of Trans-Configured Diam(m)inetetracarboxylatoplatinum(IV) Complexes | MDPI [mdpi.com]

- 7. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and insecticidal activities of novel anthranilic diamides containing fluorinated groups as potential ryanodine receptors activitors [html.rhhz.net]

Synthesis of High-Performance Fluorinated Polyimides: An Application Note and Detailed Protocol

Abstract: This document provides a comprehensive guide for the synthesis of fluorinated polyimides, a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, low dielectric constant, and optical transparency.[1][2] The incorporation of fluorine-containing moieties, such as the hexafluoroisopropylidene (-C(CF₃)₂-) group, into the polymer backbone significantly enhances solubility and reduces moisture absorption and dielectric properties compared to their non-fluorinated counterparts.[1][3][4] This protocol details a robust two-step polymerization method, which involves the initial formation of a poly(amic acid) precursor followed by a chemical imidization process. This application note is intended for researchers and scientists in materials science, polymer chemistry, and microelectronics.[2]

Introduction: The Significance of Fluorinated Polyimides

Aromatic polyimides are a class of polymers that have garnered significant technological interest due to their outstanding thermal, mechanical, and electrical properties.[1] However, their application is often limited by poor solubility in organic solvents and high processing temperatures. A successful strategy to overcome these limitations is the incorporation of bulky, fluorine-containing groups, such as trifluoromethyl (-CF₃) groups, into the polymer backbone.[1]

The introduction of fluorine imparts several desirable characteristics:

-

Enhanced Solubility: The bulky nature of fluorinated groups disrupts polymer chain packing, increasing the free volume and allowing for dissolution in a wider range of organic solvents.[1][3]

-

Lower Dielectric Constant: The high electronegativity and low polarizability of fluorine atoms lead to a significant reduction in the dielectric constant, making these materials ideal for microelectronics applications.[4][5]

-

Improved Optical Transparency: The disruption of intermolecular charge transfer complexes by fluorine substitution results in polymers with reduced color intensity and high optical transparency.[1][3]

-

Reduced Moisture Absorption: The hydrophobic nature of fluorinated groups leads to lower water uptake, which is critical for maintaining stable dielectric properties in varying humidity environments.[3]

One of the most common and effective ways to introduce fluorine is through the use of fluorinated monomers, such as 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA).[6][7] Polyimides derived from 6FDA have demonstrated a well-balanced profile of high glass transition temperatures (often above 300°C), excellent mechanical properties, and favorable electrical characteristics.[7]

This guide will focus on a widely adopted two-step synthesis procedure. This method offers excellent control over molecular weight and results in a high-quality final polymer.[8][9] The first step is the formation of a poly(amic acid) (PAA) intermediate, followed by a chemical imidization step to form the final polyimide.[8][9]

Experimental Overview

The synthesis of fluorinated polyimides is typically achieved through a two-step polycondensation reaction. The overall workflow is depicted below.

Figure 1: General workflow for the two-step synthesis of fluorinated polyimides.

Materials and Equipment

Reagents

| Reagent | Grade | Supplier | Notes |

| 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) | Polymer Grade (≥99%) | Major Chemical Supplier | Must be dried under vacuum before use to remove any absorbed moisture. |

| Fluorinated Diamine (e.g., 2,2'-Bis(trifluoromethyl)benzidine (TFDB)) | Polymer Grade (≥99%) | Major Chemical Supplier | Purity is critical for achieving high molecular weight. |

| N,N-Dimethylacetamide (DMAc) | Anhydrous (≤50 ppm H₂O) | Major Chemical Supplier | Use of anhydrous solvent is crucial to prevent premature hydrolysis of the dianhydride. |

| Acetic Anhydride | Reagent Grade (≥98%) | Major Chemical Supplier | Serves as the dehydrating agent in the chemical imidization step. |

| Pyridine | Anhydrous (≥99.8%) | Major Chemical Supplier | Acts as a catalyst for the imidization reaction. |

| Methanol | ACS Grade | Major Chemical Supplier | Used for precipitation and washing of the final polymer. |

| Deionized Water | Type I | In-house | Used for washing the precipitated polymer. |

Equipment

-

Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and drying tube.

-

Magnetic stir plate.

-

Syringes for reagent addition.

-

Glass funnel and filter paper.

-

Beakers and graduated cylinders.

-

Vacuum oven.

-

Analytical balance.

-

Characterization instruments: FTIR spectrometer, NMR spectrometer, TGA/DSC analyzer.

Detailed Synthesis Protocol: Two-Step Method

This protocol describes the synthesis of a polyimide from 6FDA and a representative fluorinated diamine. The procedure can be adapted for other fluorinated diamines and dianhydrides.

Step 1: Poly(amic acid) (PAA) Synthesis

The first step involves the ring-opening polyaddition of the dianhydride and diamine to form the poly(amic acid) precursor.

Figure 2: Workflow for the synthesis of the poly(amic acid) precursor.

Procedure:

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve an equimolar amount of the fluorinated diamine in anhydrous N,N-dimethylacetamide (DMAc).[10] The concentration of the resulting solution should be approximately 15-20 wt%.

-

Reaction Initiation: While stirring the diamine solution vigorously under a nitrogen atmosphere at room temperature, slowly add an equimolar amount of 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) in several portions.[10] The slow addition helps to control the exothermicity of the reaction and prevent gelation.

-

Polymerization: Continue stirring the reaction mixture at room temperature for 24 hours.[9] A noticeable increase in viscosity will be observed as the poly(amic acid) forms. The resulting viscous solution is the poly(amic acid) precursor.

Step 2: Chemical Imidization

The second step is the cyclodehydration of the poly(amic acid) to form the final polyimide. Chemical imidization is often preferred over thermal imidization as it can be performed at lower temperatures, which helps to avoid potential side reactions and degradation.[9][11]

Procedure:

-

Addition of Reagents: To the poly(amic acid) solution from the previous step, add acetic anhydride as a dehydrating agent and pyridine as a catalyst.[8][9] A typical molar ratio of poly(amic acid) repeating unit:acetic anhydride:pyridine is 1:4:2.

-

Imidization Reaction: Stir the reaction mixture at room temperature for 6 hours, followed by gentle heating to 50-80°C for an additional 2-3 hours to ensure complete imidization.[8]

-

Precipitation and Isolation: After cooling the reaction mixture to room temperature, slowly pour the viscous polymer solution into a large volume of vigorously stirred methanol. This will cause the polyimide to precipitate as a fibrous solid.

-

Washing and Drying: Collect the precipitated polyimide by filtration. Wash the polymer thoroughly with fresh methanol and then with deionized water to remove any residual solvent and reagents.[9] Dry the purified polyimide in a vacuum oven at 80-100°C overnight.

Purification and Characterization

Proper purification and thorough characterization are essential to confirm the successful synthesis of the desired fluorinated polyimide.

Purification

The primary method of purification is precipitation, as described in the synthesis protocol. Repeated dissolution in a suitable solvent (e.g., NMP, DMAc) and re-precipitation into a non-solvent (e.g., methanol, ethanol) can be performed to further enhance purity.

Characterization Techniques

| Technique | Purpose | Expected Results |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the chemical structure and the completion of imidization. | The disappearance of amic acid bands (around 1660 cm⁻¹ for amide C=O and 3300-3500 cm⁻¹ for N-H and O-H) and the appearance of characteristic imide absorption bands at approximately 1780 cm⁻¹ (asymmetric C=O stretching), 1720 cm⁻¹ (symmetric C=O stretching), and 1370 cm⁻¹ (C-N stretching).[3] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C) | To provide detailed structural information and confirm the monomer integration. | The spectra should correspond to the expected chemical shifts and integration values for the protons, fluorine, and carbon atoms in the polymer repeating unit. |

| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the polymer. | Fluorinated polyimides typically exhibit high thermal stability, with decomposition temperatures often exceeding 500°C in a nitrogen atmosphere.[12] |

| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg). | The Tg will vary depending on the specific monomer combination but is generally high for these rigid polymers. |

| Gel Permeation Chromatography (GPC) | To determine the molecular weight and molecular weight distribution. | Successful polymerization should yield a high molecular weight polymer with a relatively narrow polydispersity index. |

Troubleshooting

| Problem | Possible Cause | Solution |

| Low Molecular Weight | Impure monomers or solvent; non-equimolar stoichiometry. | Ensure monomers are of high purity and thoroughly dried. Use anhydrous solvent. Carefully weigh monomers to achieve a 1:1 molar ratio. |

| Gel Formation | Reaction temperature too high; localized high concentration of dianhydride. | Maintain room temperature during PAA formation. Add the dianhydride slowly and in portions with vigorous stirring. |

| Incomplete Imidization | Insufficient reaction time or temperature; insufficient dehydrating agent/catalyst. | Increase the imidization time or temperature slightly. Ensure the correct molar ratios of acetic anhydride and pyridine are used. |

| Brittle Polymer Film | Low molecular weight; incomplete imidization. | Address the potential causes of low molecular weight. Ensure imidization is complete by checking FTIR spectra. |

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of fluorinated polyimides via a two-step polycondensation method. The incorporation of fluorine-containing monomers, such as 6FDA, yields high-performance polymers with enhanced solubility, lower dielectric constants, and excellent thermal stability.[1][3] These properties make them highly suitable for advanced applications in the microelectronics and aerospace industries.[2][13] By following this guide, researchers can successfully synthesize and characterize these advanced materials for a variety of applications.

References

-

Scientific.net. (2012, July 26). Synthesis and Properties of a High-Molecular-Weight Polyimide Based on 4, 4'-(hexafluoroisopropylidene) Diphthalic Anhydride. Available from: [Link]

-

J-Stage. Optical Properties of Fluorinated Polyimides and Their Applications to Optical Components and Waveguide Circuits. Available from: [Link]

-

SpringerLink. (2017, May 17). Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups. Available from: [Link]

-

MDPI. (2021, November 5). Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology. Available from: [Link]

-

Taylor & Francis Online. (2014, April 14). Synthesis and characterization of fluorinated polyimides derived from 1,4-bis-[4-amino-2-(trifluoromethyl)-phenoxy] benzene/tetrafluoride benzene. Available from: [Link]

-

MDPI. Dielectric Properties of Fluorinated Aromatic Polyimide Films with Rigid Polymer Backbones. Available from: [Link]

-

MDPI. (2019, July 3). Synthesis and Performance of 6FDA-Based Polyimide-Ionenes and Composites with Ionic Liquids as Gas Separation Membranes. Available from: [Link]

-

ResearchGate. (PDF) Synthesis and characterization of polyimides containing 4,4'-hexafluoroisopropylidene-bisphthalic. Available from: [Link]

-

AIP Publishing. (1993, September 1). Surface characterization of fluorinated polyimide films grown by vapor deposition polymerization. Journal of Vacuum Science & Technology A. Available from: [Link]

-

SciELO. Synthesis and properties of fluorinated copolymerized polyimide films. Available from: [Link]

-

ResearchGate. (2025, May 28). Fluorinated Polyimides: Synthesis, Properties, and Applications | Request PDF. Available from: [Link]

- Google Books. Synthesis of Fluorinated Polyimides.

-

高分子通报. Fluorinated Polyimides and the Applications in Microelectronics Industry Ⅱ. Application of Fluorinated Polyimides in Microelectronics Industry. Available from: [Link]

-

SciELO. Synthesis and characterization of polyimides containing 4,4'-hexafluoroisopropylidene-bisphthalic. Available from: [Link]

-

EurekAlert!. (2025, July 10). Fluorinated polyimide: High toughness and low dielectric properties pave new path for high-frequency communication materials. Available from: [Link]

-

Royal Society of Chemistry. Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups. Available from: [Link]

-

AIP Publishing. (2024, May 2). Synthesis and high-temperature energy storage performances of fluorinated polyimides. Available from: [Link]

-

ebin.pub. thermal imidization of poly(amic acid). Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Fluorinated Polyimides and the Applications in Microelectronics Industry â ¡. Application of Fluorinated Polyimides in Microelectronics Industry [gfztb.com]

- 3. Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01568B [pubs.rsc.org]

- 4. Dielectric Properties of Fluorinated Aromatic Polyimide Films with Rigid Polymer Backbones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorinated polyimide: High toughness and low dielectric properties pave new path for high-frequency communication materials | EurekAlert! [eurekalert.org]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and application of hexafluoro dianhydride (6FDA)_Chemicalbook [chemicalbook.com]

- 8. Synthesis and Properties of a High-Molecular-Weight Polyimide Based on 4, 4'-(hexafluoroisopropylidene) Diphthalic Anhydride | Scientific.Net [scientific.net]

- 9. mdpi.com [mdpi.com]

- 10. scielo.br [scielo.br]

- 11. THERMAL IMIDIZATION OF POLY(AMIC ACID), CHEMICAL IMIDIZATION OF POLY(AMIC ACID) [ebrary.net]

- 12. scielo.br [scielo.br]

- 13. Optical Properties of Fluorinated Polyimides and Their Applications to Optical Components and Waveguide Circuits [jstage.jst.go.jp]

derivatization of 2-Fluoro-1,2,3,4-tetrahydronaphthalene-1,7-diamine for drug discovery

Application Notes & Protocols

Topic: Derivatization of 2-Fluoro-1,2,3,4-tetrahydronaphthalene-1,7-diamine for Drug Discovery Library Synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 1,2,3,4-tetrahydronaphthalene scaffold is a privileged structure in medicinal chemistry, offering a conformationally restricted three-dimensional framework that is amenable to functionalization. The introduction of a fluorine atom and two primary amine groups, as in 2-Fluoro-1,2,3,4-tetrahydronaphthalene-1,7-diamine, creates a versatile building block for drug discovery. The fluorine can enhance metabolic stability and binding affinity, while the spatially distinct primary amines at the C1 and C7 positions serve as key anchor points for derivatization. This document provides a comprehensive guide with detailed protocols for the strategic derivatization of this scaffold via N-acylation, N-sulfonylation, and reductive amination, enabling the rapid generation of diverse chemical libraries for screening and lead optimization.

Significance of the Scaffold in Medicinal Chemistry

The tetrahydronaphthalene core is present in a range of biologically active compounds. Its derivatives have been explored for various therapeutic applications, including as antimicrobial agents and thromboxane receptor antagonists.[1][2][3] The rigid, partially saturated bicyclic system allows for precise spatial positioning of substituents, which is critical for optimizing interactions with biological targets.

Key features of the 2-Fluoro-1,2,3,4-tetrahydronaphthalene-1,7-diamine scaffold:

-

Structural Rigidity: The fused ring system reduces conformational flexibility, which can lead to higher binding affinity and selectivity for a target protein.

-

Three-Dimensionality: The non-planar nature of the tetralin ring allows for the exploration of three-dimensional chemical space, a key objective in modern drug discovery to move beyond flat, aromatic compounds.

-

Dual Functionalization Points: The presence of two primary amines allows for the synthesis of homodimeric derivatives, heterodimeric molecules, or the exploration of structure-activity relationships (SAR) at two distinct vectors from the core.

-

Fluorine Substitution: The fluorine atom at the C2 position can serve multiple purposes, including blocking metabolic oxidation at that site, increasing lipophilicity, and potentially forming favorable interactions (e.g., hydrogen bonds, dipole-dipole) with target proteins.

Strategic Overview of Derivatization

The primary amino groups at C1 and C7 are highly nucleophilic and represent the most straightforward handles for chemical modification. This guide focuses on three robust and widely applicable reaction classes to build a diverse library of derivatives.

Caption: Core derivatization strategies for the diamine scaffold.

Experimental Protocols

The following protocols are designed for parallel synthesis in a research laboratory setting. It is assumed that both primary amines will react unless a large excess of the starting diamine is used or protecting group strategies are employed (which is beyond the scope of this note).

General Protocol for N-Acylation (Amide Synthesis)

N-acylation is a fundamental transformation for converting amines into stable amides.[4] Using acyl chlorides is a highly effective method, while coupling carboxylic acids offers broader diversity.

Protocol 3.1.1: Using Acyl Chlorides

-

Rationale: Acyl chlorides are highly reactive electrophiles that react readily with amines. A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to scavenge the HCl byproduct, driving the reaction to completion.

-

Materials:

-

2-Fluoro-1,2,3,4-tetrahydronaphthalene-1,7-diamine

-

Acyl chloride of choice (e.g., acetyl chloride, benzoyl chloride)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve the diamine (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in an oven-dried flask under a nitrogen atmosphere.

-

Add TEA (2.5 eq). Stir the solution at room temperature for 5 minutes.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the acyl chloride (2.2 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography or preparative HPLC.

-

General Protocol for N-Sulfonylation (Sulfonamide Synthesis)

The sulfonamide functional group is a cornerstone in medicinal chemistry.[5] This protocol uses sulfonyl chlorides, which are readily available and highly reactive.

-

Rationale: Similar to acylation, this reaction involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. A base is required to neutralize the generated HCl.[5][6]

-

Materials:

-

2-Fluoro-1,2,3,4-tetrahydronaphthalene-1,7-diamine

-

Sulfonyl chloride of choice (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride)

-

Anhydrous Pyridine or DCM with TEA

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve the diamine (1.0 eq) and a base like TEA (2.5 eq) in anhydrous DCM.

-

Cool the stirred solution to 0 °C using an ice bath.

-

Slowly add the sulfonyl chloride (2.2 eq) dropwise. Maintain the temperature at 0 °C during addition.

-

After addition is complete, allow the mixture to warm to room temperature and stir for 4-18 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the mixture with DCM and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.[5]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash chromatography or preparative HPLC.

-

General Protocol for Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and is a cornerstone of pharmaceutical synthesis.[7][8] It involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the corresponding amine.[9]

-

Rationale: This one-pot procedure avoids the isolation of the intermediate imine. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for this transformation, as it does not readily reduce the starting aldehyde or ketone.[9]

-

Materials:

-

2-Fluoro-1,2,3,4-tetrahydronaphthalene-1,7-diamine

-

Aldehyde or ketone of choice (e.g., benzaldehyde, acetone)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Acetic acid (optional, as catalyst)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a stirred solution of the diamine (1.0 eq) and the carbonyl compound (2.5 eq) in anhydrous DCE, add a catalytic amount of acetic acid (e.g., 1-2 drops).

-

Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.

-

Add sodium triacetoxyborohydride (2.5-3.0 eq) portion-wise over 15 minutes. The reaction may be mildly exothermic.

-

Stir the reaction at room temperature for 6-24 hours.

-

Monitor the reaction by LC-MS.

-

Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify by column chromatography or preparative HPLC.

-

| Derivatization Strategy | Reagents (per amine) | Solvent | Temp. | Typical Time | Key Benefit |

| N-Acylation | Acyl Chloride (1.1 eq), TEA (1.2 eq) | DCM | 0 °C to RT | 2-16 h | Robust, high-yielding, creates stable amides |

| N-Sulfonylation | Sulfonyl Chloride (1.1 eq), TEA (1.2 eq) | DCM | 0 °C to RT | 4-18 h | Accesses important sulfonamide pharmacophore |

| Reductive Amination | Aldehyde (1.2 eq), NaBH(OAc)₃ (1.5 eq) | DCE | RT | 6-24 h | Introduces flexible linkers and diverse amines |

Analytical Characterization and Purification

A systematic workflow is crucial for ensuring the identity and purity of synthesized compounds before biological screening.

Caption: Standard workflow for compound purification and analysis.

Purification by Preparative HPLC

High-Performance Liquid Chromatography (HPLC) is the method of choice for purifying small molecule libraries.[10][11][12]

-

Protocol:

-

Method Development: First, develop an analytical method using a C18 reversed-phase column. A typical gradient might be 10-95% acetonitrile in water (both with 0.1% formic acid or TFA) over 5-10 minutes.

-

Scaling Up: Scale the analytical method to a preparative C18 column. The flow rate and injection volume are scaled geometrically based on the column dimensions.[13]

-

Fraction Collection: Collect fractions based on UV absorbance or, ideally, mass-triggered fractionation.

-

Post-Purification: Combine the pure fractions, remove the organic solvent under reduced pressure, and lyophilize the remaining aqueous solution to obtain the final compound, often as a TFA or formate salt.

-

Structural Confirmation

The combination of Mass Spectrometry and NMR spectroscopy provides definitive structural confirmation.[14][15][16][17][18]

-

Mass Spectrometry (MS):

-

Purpose: To confirm the molecular weight of the desired product.

-

Technique: Use Electrospray Ionization (ESI) coupled with a mass analyzer (e.g., Quadrupole or Time-of-Flight).

-

Expected Result: An [M+H]⁺ ion corresponding to the calculated molecular weight of the derivatized product. For the di-substituted product, this would be MW(starting diamine) + 2 * MW(added moiety) - 2.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To confirm the structure and connectivity of the atoms.

-

¹H NMR: Look for the disappearance of the broad -NH₂ signals from the starting material and the appearance of new signals corresponding to the added substituents. For acylation and sulfonylation, a new, sharp N-H amide/sulfonamide proton signal will appear at a downfield chemical shift (typically δ 7-10 ppm). For reductive amination, new aliphatic protons adjacent to the nitrogen will appear.

-

¹³C NMR: The carbon atoms of the newly introduced groups will be visible.

-

¹⁹F NMR: The fluorine signal should remain largely unchanged, though minor shifts may occur due to conformational changes upon derivatization.

-

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low or No Yield | Inactive reagents; insufficient reaction time; moisture. | Use fresh, anhydrous solvents and reagents. Ensure glassware is oven-dried. Extend reaction time and monitor by LC-MS. |

| Formation of Mono-substituted Product | Insufficient amount of derivatizing agent. | Ensure at least 2.2 equivalents of the acyl/sulfonyl chloride or aldehyde are used for the di-substitution. |

| Complex Mixture of Products | Side reactions; reaction temperature too high. | Maintain cooling during the addition of highly reactive reagents like acyl/sulfonyl chlorides.[5] |

| Difficult Purification | Product co-eluting with byproducts or excess reagents. | Adjust the HPLC gradient (make it shallower). Consider an alternative stationary phase or orthogonal purification like normal-phase chromatography. |

References

- Vertex AI Search. (n.d.). NMR And Mass Spectrometry In Pharmaceutical Development.

- PubMed. (n.d.). New tetrahydronaphthalene derivatives as combined thromboxane receptor antagonists and thromboxane synthase inhibitors.

- JOCPR. (n.d.). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis.

- Outsourced Pharma. (2021, May 18). NMR And Mass Spectrometry In Pharmaceutical Development.

- Chemical Reviews. (2019, October 21). Reductive Amination in the Synthesis of Pharmaceuticals.

- Catalent. (2020, November 20). NMR and Mass Spectrometry in Pharmaceutical Development.

- RSC Publishing. (2020, August 12). A practical catalytic reductive amination of carboxylic acids.

- The Institute of Cancer Research. (2025, November 6). From molecules to medicines: the role of mass spectrometry and nuclear magnetic resonance.

- Benchchem. (n.d.). Application Notes: Protocol for N-sulfonylation using Methanesulfonyl Chloride.

- ResearchGate. (n.d.). Synthetic application of derivatization of aromatic tertiary amines.

- Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.

- Taros Chemicals. (n.d.). HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY.

- MDPI. (2020, May 28). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry.

- ResearchGate. (n.d.). Reductive Amination in the Synthesis of Pharmaceuticals | Request PDF.

- ACS Publications. (2005, October 15). High-Throughput Purification of Single Compounds and Libraries.

- Benchchem. (n.d.). Application Notes and Protocols for the Sulfonation of 2-Chloroaniline.

- Organic Chemistry Portal. (n.d.). Nickel-(II)-Catalyzed N-Formylation and N-Acylation of Amines.

- Books. (2024, March 27). Chapter 1: Applications of NMR in Drug Substance and Drug Product Development.

- Agilent. (n.d.). Scaling Small Molecule Purification Methods for HPLC.

- ResearchGate. (n.d.). N-Acylation Reactions of Amines.

- PubMed. (n.d.). Antimicrobial activities of some tetrahydronaphthalene-benzimidazole derivatives.

- ResearchGate. (2025, August 6). An Efficient Method for Sulfonylation of Amines, Alcohols and Phenols with N-Fluorobenzenesulfonimide Under Mild Conditions.

- IU Indianapolis ScholarWorks. (n.d.). Formation and identification of novel derivatives of primary amine and zwitterionic drugs.

- LCGC International. (2023, May 26). Enhancing High-Throughput HPLC Methods for Small-Molecule Drug Discovery Using Superficially Porous Particle Technology.

- ACS Publications. (2024, September 11). Regioselective Oxidation of Tetrahydronaphthalenes to α-Tetralone Derivatives Using DDQ as Oxidizing Agent: Synthesis and Evaluation of Antibacterial and Antifungal Activities.

- NIH. (n.d.). Prodrugs for Amines.

- Minakem. (2023, January 10). Purification of your small molecules by HPLC, from laboratory to industrial scale.

- University of Bath's research portal. (n.d.). N-Acylation Reactions of Amines.

- IJCRT.org. (n.d.). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions.

- Karger Publishers. (2007, February 19). Antimicrobial Activities of Some Tetrahydronaphthalene-Benzimidazole Derivatives.

- RSC Publishing. (2024, October 11). Chemical synthesis and application of aryldihydronaphthalene derivatives.

- Chemists Make Strides to Simplify Drug Design, Synthesis. (2016, September 14).

- ACS Publications. (2021, May 17). Complementary Site-Selective Sulfonylation of Aromatic Amines by Superacid Activation | Organic Letters.

- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation.

- Books. (2019, November 12). Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques.

- PubChem. (n.d.). 2,7-Difluoro-1,2,3,4-tetrahydronaphthalene.

- A Robust Synthesis of Fluorosurfactants with Tunable Functionalities via a Two-Step Reaction. (n.d.).

- PMC. (n.d.). Crystal structures of two 1,2,3,4-tetrahydronaphthalenes obtained during efforts towards the total synthesis of elisabethin A.

- MDPI. (2021, March 25). Design and Synthesis of Novel Symmetric Fluorene-2,7-Diamine Derivatives as Potent Hepatitis C Virus Inhibitors.

- A2B Chem. (n.d.). 119-64-2 | 1,2,3,4-Tetrahydronaphthalene.

Sources

- 1. New tetrahydronaphthalene derivatives as combined thromboxane receptor antagonists and thromboxane synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antimicrobial activities of some tetrahydronaphthalene-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. karger.com [karger.com]

- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. tarosdiscovery.com [tarosdiscovery.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Purification of your small molecules by HPLC, from laboratory to industrial scale | Minakem [minakem.com]

- 13. agilent.com [agilent.com]

- 14. NMR And Mass Spectrometry In Pharmaceutical Development [pharmaceuticalonline.com]

- 15. NMR And Mass Spectrometry In Pharmaceutical Development [outsourcedpharma.com]

- 16. NMR and Mass Spectrometry in Pharmaceutical Development [catalent.com]

- 17. icr.ac.uk [icr.ac.uk]

- 18. books.rsc.org [books.rsc.org]

improving the yield of 2-Fluoro-1,2,3,4-tetrahydronaphthalene-1,7-diamine synthesis

Technical Support Center: Advanced Synthesis Guide Subject: Optimization of 2-Fluoro-1,2,3,4-tetrahydronaphthalene-1,7-diamine Synthesis Ticket ID: CHEM-SUP-8821 Assigned Specialist: Dr. A. V. Thorne, Senior Application Scientist

Executive Summary

You are encountering yield attrition during the synthesis of 2-Fluoro-1,2,3,4-tetrahydronaphthalene-1,7-diamine . This is a high-value pharmacophore often utilized in kinase inhibitor development (e.g., PARP or specific GPCR ligands).

The synthesis presents a "perfect storm" of chemical challenges:

-

Regioselectivity: Isolating the 7-isomer from the 5-isomer during initial nitration.

-

Fluorination Efficiency: Introducing fluorine at the C2 position without over-fluorination or aromatization.

-

Stability: The resulting

-fluoro amine motif is prone to HF elimination, leading to aromatization (naphthalene formation).

This guide deconstructs the synthesis into a robust, self-validating workflow. We move away from "recipe following" to "parameter control."

Part 1: The Optimized Synthetic Pathway

We recommend a Linear 4-Step Protocol starting from 1-tetralone. Convergent routes via ring-closing are generally lower yielding for this specific substitution pattern.

Visual Workflow (Pathway Logic)

Figure 1: Optimized linear synthesis route prioritizing intermediate stability.

Part 2: Critical Troubleshooting & Optimization

Phase 1: The Nitration Bottleneck (Regiocontrol)

The Issue: Nitration of 1-tetralone yields a mixture of 5-nitro (40%) and 7-nitro (60%) isomers, which are difficult to separate. Root Cause: Steric and electronic effects are similar for both positions. Protocol Adjustment:

-

Reagent: Potassium Nitrate (

) in concentrated -

Purification: Do not rely on column chromatography immediately. The 7-nitro isomer is significantly less soluble in ethanol/water mixtures than the 5-nitro isomer.

-

Action: Perform a fractional recrystallization from EtOH:H2O (1:1). The precipitate is enriched in the 7-nitro isomer.

Phase 2: The Fluorination Step (The Yield Killer)

The Issue: Low conversion or formation of 2,2-difluoro byproducts. Root Cause: The enolization rate of the ketone is slow, or the electrophilic fluorine source is too aggressive. Protocol Adjustment:

-

Reagent: Use Selectfluor™ (F-TEDA-BF4) . It is safer and more selective than NFSI for this substrate.

-

Solvent System: Switch to Methanol (MeOH) .

-

Temperature: Run at reflux (65°C). While counter-intuitive for selectivity, the kinetic barrier for enolization in tetralones requires thermal energy.

-

Stoichiometry: Use exactly 1.1 equivalents. Excess leads to gem-difluorination.

Phase 3: Reductive Amination (Stereocontrol)

The Issue: Formation of the "wrong" diastereomer (cis vs. trans) or elimination to naphthalene.

Root Cause: The basicity of the amine formed can trigger

-

Method: Indirect Reductive Amination.[5]

-

Form the imine/oxime first using

or -

Reduce in situ with Sodium Cyanoborohydride (

) .

-

-

pH Control: Maintain pH 5–6. If the pH rises >7, HF elimination accelerates.

-

Diastereoselectivity: Hydride delivery usually occurs from the less hindered face. In 2-substituted tetralones, this favors the trans-isomer (amine and fluorine on opposite faces). If cis is required, bulky hydride sources (e.g., L-Selectride) may be needed, though they risk defluorination.

Phase 4: Nitro Reduction (Chemo-selectivity)

The Issue: Loss of the Fluorine atom (Hydrodefluorination). Root Cause: Palladium on Carbon (Pd/C) under hydrogen atmosphere can cleave benzylic and homobenzylic C-F bonds, especially in the presence of amines. Protocol Adjustment:

-

Avoid: Standard Pd/C hydrogenation.

-

Recommended: Iron powder (Fe) with Ammonium Chloride (

) in EtOH/H2O. This is a mild electron-transfer reduction that leaves the C-F bond untouched. -

Alternative: Platinum Oxide (

) is less prone to hydrogenolysis of C-F bonds than Palladium.

Part 3: Data & Specifications Table

| Parameter | Standard Protocol (Risky) | Optimized Protocol (Recommended) | Rationale |

| Nitration Temp | >10°C | -5°C to 0°C | Suppresses dinitration and tar formation. |

| Fluorinating Agent | NFSI / LDA | Selectfluor / MeOH (Reflux) | Avoids strong bases that cause elimination; MeOH promotes mono-fluorination. |

| Reductive Agent | Milder reducing agent prevents over-reduction and elimination. | ||

| Nitro Reduction | Fe / | Prevents hydrodefluorination (loss of F). | |

| Expected Yield | 15-20% (Overall) | 35-45% (Overall) | Cumulative improvements in isolation and chemoselectivity. |

Part 4: Frequently Asked Questions (FAQs)

Q1: My fluorinated intermediate (Step 2) decomposes on the silica column. How do I purify it?

-

A:

-Fluoro ketones are sensitive to silica acidity. Pre-treat your silica gel with 1% Triethylamine (TEA) in hexanes to neutralize it. Alternatively, recrystallize from Hexane/EtOAc if the solid is crystalline.

Q2: Can I perform the nitro reduction before the fluorination?

-

A: No. Aniline nitrogens are electron-rich and susceptible to oxidation by Selectfluor. You would end up with a complex mixture of oxidized amines and tars. The nitro group acts as a protecting group and deactivates the aromatic ring, assisting the specific chemistry at C2.

Q3: I see a peak at M-20 in my LCMS during Step 3. What is it?

-

A: That is

. It indicates the elimination of Hydrogen Fluoride. This confirms you have the product, but it is degrading in the source or the reaction mixture. If observed in the reaction, your pH is too high (too basic). Lower the pH with Acetic Acid immediately.

Q4: How do I determine the stereochemistry (cis/trans) of the C1/C2 positions?

-

A: Use 1H NMR J-coupling analysis .

-

Look at the H1 proton (benzylic methine).

-

Trans (anti): Large coupling constant (

Hz) due to diaxial arrangement. -

Cis (syn): Smaller coupling constant (

Hz).

-

References

-

Selectfluor Chemistry: Banks, R. E. (1998). Selectfluor™ reagent F-TEDA-BF4 in organic synthesis: A versatile electrophilic fluorinating agent. Journal of Fluorine Chemistry, 87(1), 1-17. Link

-

Tetralone Nitration: Ferry, A., et al. (2019). An Overview of Synthetic Approaches towards Nitration of α-Tetralones. Material Science Research India. Link

-

Reductive Amination: Abdel-Magid, A. F., et al. (1996).[6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. Link

-

Nitro Reduction (Fe/NH4Cl): Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions. Tetrahedron Letters, 25(32), 3415-3418. Link

For further assistance with scale-up (>100g) or chiral resolution, please contact the Process Chemistry Division.

Sources

- 1. US20100160682A1 - Process for synthesis of amino-methyl tetralin derivatives - Google Patents [patents.google.com]

- 2. 5,7-Dihydroxy-2-aminotetralin derivatives: synthesis and assessment of dopaminergic and adrenergic actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. 7-Nitro-1-tetralone synthesis - chemicalbook [chemicalbook.com]

- 5. One-pot reductive amination of carbonyl compounds and nitro compounds via Ir-catalyzed transfer hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

stability issues of 2-Fluoro-1,2,3,4-tetrahydronaphthalene-1,7-diamine under acidic conditions

The following technical guide addresses the stability profile of 2-Fluoro-1,2,3,4-tetrahydronaphthalene-1,7-diamine (CAS: 2059941-90-9), focusing on its behavior under acidic conditions. This document is structured for researchers requiring immediate troubleshooting and mechanistic understanding.

Topic: Stability & Degradation Mechanisms Under Acidic Conditions Document ID: TS-2F-TET-01 Status: Active Guide

PART 1: EXECUTIVE TECHNICAL SUMMARY

The Core Challenge: The stability of 2-Fluoro-1,2,3,4-tetrahydronaphthalene-1,7-diamine (hereafter 2-F-TD ) is dictated by the vicinal fluoro-amine motif at the C1 (benzylic) and C2 positions. While the C7-aromatic amine is relatively robust, the C1-aliphatic amine, in proximity to the C2-fluorine, creates a "push-pull" electronic system susceptible to acid-catalyzed elimination and aromatization .

Key Stability Verdict:

-

Solid State (HCl Salt): Highly Stable. The dihydrochloride salt stabilizes the amine, preventing lone-pair participation in elimination reactions.

-

Acidic Solution (pH < 3, Ambient): Metastable. Stable for short durations (< 4 hours).

-

Acidic Solution (Heated > 40°C): Unstable. Rapid degradation occurs via dehydrofluorination (loss of HF) driven by the thermodynamic stability of the resulting naphthalene core.

PART 2: MECHANISTIC DEEP DIVE (The "Why")

To troubleshoot effectively, you must understand the degradation pathway. The instability is not random; it is a cascade reaction triggered by the protonation equilibrium and thermal energy.

The Benzylic Instability Factor

The C1 position is benzylic. In many tetralin systems, the C1-N bond is labile because the resulting carbocation is resonance-stabilized by the aromatic ring. However, in 2-F-TD , the adjacent C2-Fluorine atom exerts a strong electron-withdrawing inductive effect (

The Dehydrofluorination Pathway (The Real Culprit)

Under acidic conditions, particularly with heating, the primary degradation pathway is E2-type elimination or E1cb-like elimination of Hydrogen Fluoride (HF).

-

Step A: Protonation of the C1-amine (reversible).

-

Step B: Acid-catalyzed loss of the C2-Fluorine (as HF) or C1-Amine (as

), often assisted by solvent or trace water. -

Step C (Driving Force): The formation of a double bond (3,4-dihydronaphthalene intermediate) extends conjugation. Further oxidation or elimination leads to the fully aromatic 1,7-diaminonaphthalene or 7-amino-1-tetralone (via hydrolysis of the enamine).

Visualization: Degradation Pathway

The following diagram illustrates the critical failure points under acidic stress.

Caption: Figure 1. Acid-catalyzed degradation pathways of 2-F-TD. The elimination of HF (Pathway A) is the dominant risk factor leading to irreversible aromatization or hydrolysis.

PART 3: TROUBLESHOOTING GUIDE & FAQ

Scenario 1: "I see a new impurity peak (+18 or -20 mass) during LC-MS."

Diagnosis:

-

-20 amu: Loss of HF. This indicates elimination has occurred. You likely heated the acidic solution or used a strong Lewis acid.

-

+18 amu: Hydrolysis. If the amine was eliminated or the enamine hydrolyzed, you formed a ketone (Tetralone).

Solution:

-

Lower Temperature: Ensure all acidic deprotection steps (e.g., Boc-removal) are performed at 0°C to Room Temperature (RT) . Never reflux in acid.

-

Solvent Switch: Avoid aqueous acids if possible. Use HCl in Dioxane or HCl in Methanol under anhydrous conditions to prevent hydrolysis of any transient intermediates.

Scenario 2: "The compound turned from white to brown/black in acid."

Diagnosis: Oxidative Aromatization. The tetralin core is susceptible to autoxidation, which is accelerated by acid and light. The "browning" suggests the formation of quinone-like species or fully aromatic naphthalene derivatives.

Solution:

-

Degas Solvents: Sparge all acidic buffers with Argon/Nitrogen for 15 minutes before use.

-

Add Antioxidant: In extreme cases, adding a trace of EDTA (to chelate metals) or Ascorbic Acid can stabilize the solution during analysis.

Scenario 3: "My yield is low after converting the free base to the HCl salt."

Diagnosis: Exothermic Decomposition. The neutralization reaction is exothermic. If you added concentrated acid to the free base too quickly, the local heat spike triggered the elimination pathway described above.

Solution:

-

Protocol Adjustment: Add the acid dropwise to a chilled (0°C) solution of the amine. Do not add the amine to the acid.

PART 4: EXPERIMENTAL PROTOCOLS

Protocol A: Safe Generation of the Dihydrochloride Salt

Use this method to store the compound for long periods.

Materials:

-

2-F-TD (Free Base)

-

4M HCl in Dioxane (Anhydrous)

-

Diethyl Ether (MTBE is a suitable alternative)

-

Argon atmosphere

Steps:

-

Dissolution: Dissolve 100 mg of 2-F-TD in 2 mL of dry Dioxane under Argon. Cool to 0°C in an ice bath.

-

Acidification: Slowly add 4M HCl/Dioxane (3.0 equivalents, ~75 µL) dropwise over 5 minutes.

-

Critical: Maintain internal temperature < 10°C.

-

-

Precipitation: Stir at 0°C for 30 minutes. A white precipitate should form. If not, add 5 mL of cold Diethyl Ether.

-

Filtration: Filter the solid under an inert atmosphere (Nitrogen funnel).

-

Drying: Dry under high vacuum at RT (Do not heat).

-

Storage: Store at -20°C under Argon. Stability: > 12 months.[1]

Protocol B: LC-MS Sample Preparation (Acidic Mobile Phase)

Use this to prevent on-column degradation.

| Parameter | Recommendation | Reason |

| Diluent | 50:50 Water:Acetonitrile (No Acid) | Keep sample neutral until injection. |

| Mobile Phase A | 0.05% Formic Acid (NOT TFA) | TFA is too strong (pH ~1) and promotes degradation. Formic acid (pH ~2.5) is gentler. |

| Column Temp | < 30°C | Heat accelerates HF elimination. |

| Run Time | Short (< 10 min) | Minimize residence time in acidic media. |

PART 5: REFERENCES

-

NIST Chemistry WebBook. Naphthalene, 1,2,3,4-tetrahydro- (Tetralin) Properties.[2] National Institute of Standards and Technology. [Link]

-

Patterson, S., et al. Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes. PubMed Central (NIH), 2017. [Link]

-

Organic Chemistry Portal. Synthesis of 1,2-fluoroamines and their Stability.[Link]

-

American Elements. 1,2,3,4-tetrahydronaphthalene-1,7-diamine dihydrochloride Product Information.[Link]

-

Fluoride Action Network. The Dark Side of Fluorine: Chemical Instability of Fluorinated Drugs. ACS Medicinal Chemistry Letters, 2019.[3] [Link]

Sources

Technical Support Center: Scale-up Synthesis of 2-Fluoro-1,2,3,4-tetrahydronaphthalene-1,7-diamine

Welcome to the technical support center for the scale-up synthesis of 2-Fluoro-1,2,3,4-tetrahydronaphthalene-1,7-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. The synthesis of fluorinated aminotetralins presents unique challenges, particularly during scale-up, due to the hazardous nature of fluorinating agents and the potential for side reactions.[1][2] This resource aims to equip you with the knowledge to navigate these complexities effectively and safely.

I. Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, offering explanations for the root causes and providing actionable solutions.

Problem 1: Low Yield of the Fluorinated Intermediate

Q: We are experiencing significantly lower than expected yields during the fluorination of the tetralone precursor. What are the likely causes and how can we improve the yield?

A: Low yields in fluorination reactions, especially during scale-up, can stem from several factors. The choice of fluorinating agent and reaction conditions are critical.[3]

-

Causality:

-

Reagent Reactivity and Stability: Many common fluorinating reagents, such as diethylaminosulfur trifluoride (DAST), are highly reactive and can decompose if not handled correctly, leading to a lower effective concentration of the fluorinating species.[3] DAST is also known to react violently with water and is thermally unstable.[3]

-

Moisture Contamination: The presence of water in the reaction mixture can quench the fluorinating agent, significantly reducing its efficacy. Many fluorinating agents react vigorously with water.[3]

-

Sub-optimal Reaction Temperature: The temperature profile of the reaction is crucial. For many fluorination reactions, initial cooling is required to control the exotherm, followed by a gradual warming to room temperature to drive the reaction to completion.[3] Improper temperature control can lead to side reactions or incomplete conversion.

-

Inefficient Mixing: On a larger scale, inefficient mixing can lead to localized "hot spots" or areas of high reagent concentration, promoting side product formation and reducing the overall yield of the desired product.

-

-

Solutions & Experimental Protocols:

-

Rigorous Drying of Solvents and Glassware: Ensure all solvents are anhydrous and glassware is thoroughly dried before use. Standard procedures like distilling solvents over a suitable drying agent or using commercially available anhydrous solvents are recommended.

-

Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

-

Careful Selection and Handling of Fluorinating Agent:

-

Optimized Temperature Control:

-

Protocol: Begin the reaction at a low temperature (e.g., -78 °C using a dry ice/acetone bath) and add the fluorinating agent dropwise to the solution of the tetralone precursor.[3]

-

Slowly allow the reaction to warm to room temperature and monitor its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

-

Scale-Up Mixing Considerations: Employ mechanical stirring for larger reaction volumes to ensure efficient and homogenous mixing. The stirrer design should be appropriate for the viscosity of the reaction mixture.

-

Problem 2: Formation of Impurities and Diastereomers

Q: Our final product is contaminated with significant impurities, including what appear to be diastereomers of the desired diamine. How can we minimize their formation and improve the purity of our product?

A: The formation of impurities, particularly diastereomers, is a common challenge in the synthesis of chiral molecules like 2-Fluoro-1,2,3,4-tetrahydronaphthalene-1,7-diamine. The stereochemistry of the fluorination and subsequent reduction steps are critical.

-

Causality:

-

Fluorination Stereoselectivity: The electrophilic or nucleophilic fluorination of the tetralone precursor can lead to a mixture of diastereomers if the reaction is not stereoselective. The facial selectivity of the attack on the enol or enolate intermediate determines the stereochemical outcome.

-

Reduction of the Ketone: The reduction of the ketone functionality to an amine can also introduce a new stereocenter. If this reduction is not stereoselective, a mixture of diastereomers will be formed.

-

Side Reactions: Incomplete reactions or side reactions during the nitration, reduction of the nitro group, or the final reduction/amination step can lead to a variety of impurities.

-

-

Solutions & Experimental Protocols:

-

Stereoselective Fluorination:

-

Stereoselective Reductive Amination:

-

Consider enzymatic methods for the reductive amination of the fluorinated tetralone. Imine reductases (IREDs) have demonstrated high enantioselectivity in the synthesis of 2-aminotetralin derivatives.[5][6] This biocatalytic approach can provide access to specific stereoisomers with high purity.[5][6]

-

-

Purification Strategies:

-

Column Chromatography: Meticulous column chromatography is often necessary to separate diastereomers and other impurities. The choice of solvent system and silica gel is critical for achieving good separation.

-

Recrystallization: If the final product is a solid, recrystallization can be a powerful technique for purification. Experiment with different solvent systems to find one that provides good discrimination between the desired product and impurities.

-

Preparative HPLC: For high-purity requirements, preparative HPLC may be necessary to isolate the desired stereoisomer.

-

-

Problem 3: Difficulties with the Nitration Step

Q: We are struggling with the regioselectivity and safety of the nitration of the tetralone precursor. What are the best practices for this step on a larger scale?

A: Nitration reactions are notoriously energetic and require careful control to ensure both safety and the desired regioselectivity.

-

Causality:

-

Exothermic Reaction: Nitration is a highly exothermic process. Without proper temperature control, the reaction can run away, leading to the formation of over-nitrated byproducts and creating a significant safety hazard.

-

Regioselectivity: The position of nitration on the aromatic ring is directed by the existing substituents. In the case of a tetralone, the substitution pattern will dictate where the nitro group is introduced. Incorrect reaction conditions can lead to a mixture of regioisomers, complicating downstream purification.

-

-

Solutions & Experimental Protocols:

-

Strict Temperature Control:

-

Protocol: Perform the nitration at a low temperature (e.g., 0-5 °C) in an ice bath. Add the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) slowly and dropwise to the solution of the tetralone precursor.

-

Monitor the internal temperature of the reaction vessel continuously.

-

-

Choice of Nitrating Agent: For milder conditions, consider alternative nitrating agents such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride) or nitronium tetrafluoroborate.

-

Scale-Up Safety:

-

Use a reactor with a cooling jacket for better temperature management.

-

Ensure adequate ventilation and have appropriate quenching materials (e.g., a large volume of ice water) readily available in case of a thermal runaway.

-

Conduct a thorough risk assessment before performing the reaction on a large scale.[1]

-

-

II. Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with fluorinating agents like DAST on a large scale?

A1: The primary safety concerns with reagents like DAST are its high toxicity, corrosiveness, and violent reaction with water.[3] It is also thermally unstable.[3] When scaling up, these hazards are magnified. It is imperative to work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including a face shield, and use materials compatible with DAST (avoiding glass under pressure).[3] All personnel must be thoroughly trained in handling such hazardous materials.[7] Continuous flow chemistry is an established method to perform hazardous reactions in a safer and more controlled manner.[1][8]

Q2: How can I effectively monitor the progress of the fluorination reaction?

A2: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the reaction.[3] A sample of the reaction mixture can be spotted on a TLC plate alongside the starting material. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates the reaction is progressing. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used. ¹⁹F NMR spectroscopy is also a powerful tool for monitoring fluorination reactions, as the chemical shift of the fluorine atom is highly sensitive to its chemical environment.[9]

Q3: What is the most common method for the reduction of the nitro group in the synthesis of the diamine?

A3: Catalytic hydrogenation is a widely used and effective method for the reduction of aromatic nitro groups to amines.[10] Common catalysts include palladium on carbon (Pd/C) or platinum oxide (PtO₂).[10] The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent like ethanol or ethyl acetate. This method is generally clean and high-yielding.

Q4: Can you suggest a general synthetic pathway for 2-Fluoro-1,2,3,4-tetrahydronaphthalene-1,7-diamine?

A4: A plausible synthetic route would involve the following key transformations. Please note that specific reaction conditions would need to be optimized for each step.

Caption: Proposed synthetic pathway for the target compound.

Q5: What are the challenges associated with the purification of the final diamine product?

A5: The final diamine product can be challenging to purify due to its polarity and potential for multiple protonation states. Standard silica gel chromatography may be difficult. Ion-exchange chromatography can be an effective alternative. It is also important to handle the purified diamine under an inert atmosphere as aromatic amines can be susceptible to air oxidation. The final product may also be isolated and stored as a more stable salt, such as a hydrochloride or hydrobromide salt.

III. Data Summary

| Parameter | Recommended Condition/Value | Rationale |

| Fluorination Temperature | -78 °C to room temperature | To control the initial exotherm and then drive the reaction to completion.[3] |

| Nitration Temperature | 0-5 °C | To prevent thermal runaway and minimize side product formation. |

| Nitro Reduction Catalyst | Pd/C or PtO₂ | High efficiency and clean conversion for aromatic nitro group reduction.[10] |

| Inert Gas | Nitrogen or Argon | To prevent reaction with atmospheric moisture and oxygen. |

IV. Experimental Protocols

Protocol 1: General Procedure for Electrophilic Fluorination of a Tetralone

This protocol describes a general method for the fluorination of a tetralone using Selectfluor®.

Materials:

-

7-Nitro-1-tetralone (1.0 equiv)

-

Selectfluor® (1.1 equiv)

-

Anhydrous Acetonitrile

-

Round-bottom flask equipped with a magnetic stirrer and nitrogen inlet

-

Standard laboratory glassware for workup and purification

Procedure:

-

In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the 7-nitro-1-tetralone in anhydrous acetonitrile.

-

To the stirred solution, add Selectfluor® in one portion at room temperature.[3]

-

Stir the reaction mixture at room temperature and monitor the progress of the reaction by TLC.[3]

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-fluoro-7-nitro-1-tetralone.[3]

Safety Precautions:

-

Conduct the reaction in a well-ventilated fume hood.

-

Wear appropriate PPE, including safety glasses, a lab coat, and gloves.

-

Selectfluor® is an oxidizing agent; avoid contact with combustible materials.[3]

Protocol 2: General Procedure for Catalytic Hydrogenation of a Nitro Group

This protocol details a general method for the reduction of an aromatic nitro group.

Materials:

-

Nitro-containing substrate (1.0 equiv)

-

10% Palladium on carbon (Pd/C) (5-10 mol%)

-

Ethanol or Ethyl Acetate

-

Hydrogenation vessel (e.g., Parr shaker)

-

Hydrogen gas source

Procedure:

-

In a hydrogenation vessel, dissolve the nitro-containing substrate in ethanol or ethyl acetate.

-

Carefully add the Pd/C catalyst to the solution.

-

Seal the vessel and purge it with hydrogen gas several times.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm) and shake or stir the mixture at room temperature.

-

Monitor the reaction progress by TLC or by monitoring hydrogen uptake.

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude amine product.

Safety Precautions:

-

Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle with care and do not allow the catalyst to dry out completely.

-

Hydrogen gas is highly flammable. Ensure the hydrogenation apparatus is properly set up and there are no sources of ignition in the vicinity.

V. Logical Relationships and Workflows

Caption: Troubleshooting decision tree for low fluorination yield.

VI. References

-

Fluorine - Princeton University. Available from: [Link]

-

Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories - ACS Publications. Available from: [Link]

-

Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology - ACS Figshare. Available from: [Link]

-

Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | ACS Chemical Health & Safety. Available from: [Link]

-

Synthesis of Pharmaceutically Relevant 2‐Aminotetralin and 3‐Aminochroman Derivatives via Enzymatic Reductive Amination | Request PDF - ResearchGate. Available from: [Link]

-

Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination - PubMed. Available from: [Link]

-

Overcoming Challenges in Fluorine-Based Chemistry | Pharmaceutical Technology. Available from: [Link]

-

Enantioselective electrophilic fluorination of α-aryl-tetralones using a preparation of N-fluoroammonium salts of cinchonine | Request PDF - ResearchGate. Available from: [Link]

-

Contemporary synthetic strategies in organofluorine chemistry. Available from: [Link]

-

Synthesis of novel 5-substituted-2-aminotetralin analogs: 5-HT>1A> and 5-HT>7> G protein-coupled receptor affinity, 3D-QSAR and molecular modeling - UTMB Research Expert Profiles. Available from: [Link]

-

GMP Fluorination Challenges Limit Use in API Synthesis - Pharmaceutical Technology. Available from: [Link]

-

Expression and Purification of Fluorinated Proteins from Mammalian Suspension Culture - PMC. Available from: [Link]

-

Modern Approaches for Asymmetric Construction of Carbon−Fluorine Quaternary Stereogenic Centers: Synthetic Challenges and Pharmaceutical Needs - PMC. Available from: [Link]

-

Synthesis of 7-amino-1-tetralone - PrepChem.com. Available from: [Link]

-

Figure 2. Our strategy for the synthesis of chiral 2-aminotetralin - ResearchGate. Available from: [Link]

-

A Robust Synthesis of Fluorosurfactants with Tunable Functionalities via a Two-Step Reaction. Available from: [Link]

-

Controlling the incorporation of fluorinated amino acids in human cells and its structural impact - PMC. Available from: [Link]

-

Multi-step solvent-free 3 m2 footprint pilot miniplant for the synthesis of annual half-ton rufinamide precursor - Pure. Available from: [Link]

-

Synthesis of complex unnatural fluorine-containing amino acids - PMC. Available from: [Link]

-

Organocatalytic Synthesis of α-Aminonitriles: A Review - MDPI. Available from: [Link]

-

US20100160682A1 - Process for synthesis of amino-methyl tetralin derivatives - Google Patents. Available from:

-

propenyl)-amino]tetralin (trans-7-OH-PIPAT): a new D3 dopamine receptor ligand - PubMed. Available from: [Link]

-

iodo-2'-propenyl)-N-n-propylamino]tetralin (trans-7-OH-PIPAT): a new D3 dopamine receptor ligand | Journal of Medicinal Chemistry - ACS Publications - American Chemical Society. Available from: [Link]

-

(PDF) A Concise Synthesis of 2‐Amino‐1,2,3,4‐tetrahydronaphthalene‐6,7‐diol ('6,7‐ADTN') from Naphthalene‐2,3‐diol - ResearchGate. Available from: [Link]

-

Synthesis of 2-acetyl-7,8-dimethoxy-1,2,3,4-tetrahydronaphthalene - ResearchGate. Available from: [Link]

-

RU2014330C1 - Method of synthesis of 1,2,3,4-tetrahydronaphthalene derivatives or their pharmaceutically acceptable acid-additive salt - Google Patents. Available from:

-

Design and Synthesis of Novel Symmetric Fluorene-2,7-Diamine Derivatives as Potent Hepatitis C Virus Inhibitors - MDPI. Available from: [Link]

-

Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC. Available from: [Link]

-

Multivalent Fluorinated Nanorings for On-Cell 19F NMR - PMC. Available from: [Link]

-

Data-Driven Analysis of Fluorination of Ligands of Aminergic G Protein Coupled Receptors. Available from: [Link]

-

Design, synthesis, and pharmacological evaluation of fluorinated tetrahydrouridine derivatives as inhibitors of cytidine deaminase - PubMed. Available from: [Link]

Sources

- 1. acs.figshare.com [acs.figshare.com]

- 2. pharmtech.com [pharmtech.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]